molecular formula C18H19NO5S B3006495 3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide CAS No. 1259233-53-8

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide

Cat. No.: B3006495
CAS No.: 1259233-53-8
M. Wt: 361.41
InChI Key: IDELXSLGUTXQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Evaluation

  • A study highlighted the synthesis and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives for their cytotoxic activity against human cancer cell lines, demonstrating the potential of such compounds in cancer research and treatment. Notably, some compounds showed potent cytotoxic activity with low toxicity in normal cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Protein Sulfenation as a Redox Sensor

  • Research into protein sulfenation examined the use of a novel biotinylated derivative of dimedone for selective tagging of sulfenated proteins, enabling their detection and analysis. This study provides a basis for understanding the role of protein sulfenation in cellular signaling and redox regulation, which could be relevant for diseases linked to oxidative stress (Charles et al., 2007).

Antimicrobial Activity of Sulfonamide Derivatives

  • The synthesis and evaluation of antimicrobial activity of certain sulfonamide derivatives were explored, indicating their potential utility in combating bacterial and fungal infections. This research underscores the importance of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Development of Radiolabelled Compounds for Imaging

  • A study on the development of radiolabelled, nonpeptide angiotensin II antagonists for imaging AT1 receptors illustrates the application of chemical synthesis in creating tools for medical imaging and diagnostics, potentially relevant for cardiovascular research (Hamill et al., 1996).

Properties

IUPAC Name

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-13-16(23-2)11-15(12-17(13)24-3)18(20)19-25(21,22)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELXSLGUTXQTN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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